3,5-Di-tert-butylaniline

Catalog No.
S703832
CAS No.
2380-36-1
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Di-tert-butylaniline

CAS Number

2380-36-1

Product Name

3,5-Di-tert-butylaniline

IUPAC Name

3,5-ditert-butylaniline

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3

InChI Key

MJKNHXCPGXUEDO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C

3,5-Di-tert-butylaniline is an organic compound with the molecular formula C₁₄H₂₃N and a molar mass of 205.34 g/mol. It is characterized by two tert-butyl groups attached to the aniline structure at the 3 and 5 positions on the aromatic ring. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 54 to 57 °C. Its solubility is notable in solvents such as benzene and alcohol, while it exhibits a density of approximately 0.912 g/cm³ .

The compound is classified as an irritant, with risk codes indicating that it can cause irritation to the eyes, skin, and respiratory system . Its chemical structure can be represented by the following InChI notation: InChI=1/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 .

Typical of aniline derivatives. Notably, it can undergo:

  • Substitution Reactions: The presence of bulky tert-butyl groups influences the reactivity of the amine group, allowing for electrophilic aromatic substitution.
  • Addition Reactions: The compound can react with electrophiles due to the nucleophilic nature of the amine group .

Additionally, reactions involving this compound have led to the synthesis of complex heterocyclic systems when reacted with other aromatic amines or quinones .

The synthesis of 3,5-di-tert-butylaniline can be achieved through several methods:

  • Direct Alkylation: Aniline can be alkylated using tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Reduction of Nitro Compounds: Starting from nitro derivatives like 3,5-di-tert-butyl nitrobenzene, reduction via catalytic hydrogenation or chemical reducing agents can yield the corresponding amine.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving diazonium salts and tert-butyl-substituted phenols .

3,5-Di-tert-butylaniline finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
  • Material Science: Its properties make it suitable for use in polymer chemistry and as a stabilizer in plastics.
  • Research: It is utilized in studies related to organic synthesis and reaction mechanisms due to its unique steric properties .

Interaction studies involving 3,5-di-tert-butylaniline have focused on its reactivity with various electrophiles and nucleophiles. Research has shown that its steric hindrance affects its reaction pathways significantly. For example, when interacting with quinones or other aromatic amines, it can lead to complex pentaheterocyclic systems that exhibit interesting electronic properties .

Several compounds share structural similarities with 3,5-di-tert-butylaniline. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
3-tert-ButylanilineOne tert-butyl group at position 3Less steric hindrance compared to 3,5-di-tert-butylaniline
4-tert-ButylanilineOne tert-butyl group at position 4Different electrophilic substitution patterns
2,6-Di-tert-butylanilineTwo tert-butyl groups at positions 2 and 6More sterically hindered than 3,5-di-tert-butylaniline
N,N-Diethyl-anilineTwo ethyl groups instead of tert-butylDifferent lipophilicity and reactivity profile

The uniqueness of 3,5-di-tert-butylaniline lies in its dual tert-butyl substitution pattern on the aniline structure which enhances its steric bulk and lipophilicity compared to other anilines. This characteristic influences its reactivity and potential applications in organic synthesis and material science .

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2380-36-1

Wikipedia

3,5-Di-tert-butylaniline

Dates

Modify: 2023-08-15

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